molecular formula C15H9Cl2FO B6346487 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one CAS No. 1320361-64-5

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one

Cat. No. B6346487
CAS RN: 1320361-64-5
M. Wt: 295.1 g/mol
InChI Key: CVODTUMVCDRMBP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, also known as 2C-F-2CP, is an organofluorine compound that has a wide range of applications in synthetic chemistry, biochemistry, and pharmacology. It is a colorless, water-soluble solid with a molecular formula of C12H8Cl2FNO. 2C-F-2CP is a versatile building block for the synthesis of a variety of compounds and has been used in the preparation of biologically active compounds. It has also been used in the synthesis of novel bioactive compounds that can be used in drug discovery and development.

Scientific Research Applications

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of novel bioactive compounds that can be used in drug discovery and development. Additionally, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one has been used in the synthesis of fluorescent compounds and has been used as a starting material in the synthesis of other organofluorine compounds.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one is not fully understood. However, it is believed to interact with proteins and other molecules in the cell in order to exert its effects. It is thought to bind to and inhibit the activity of certain enzymes, which can lead to the inhibition of cellular processes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Inhibition of these enzymes can lead to the modulation of cellular signaling pathways and the inhibition of cellular processes, such as inflammation and cell proliferation. Additionally, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one has been shown to have anti-cancer and anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one in laboratory experiments has several advantages. It is a versatile building block for the synthesis of a variety of compounds and can be used in the synthesis of novel bioactive compounds. Additionally, it is a water-soluble solid and is relatively easy to obtain and handle. However, there are some limitations to using (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one in laboratory experiments. It is a relatively expensive compound, and it is not always easy to obtain in large quantities. Additionally, it has a relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one in scientific research. It could be used in the development of new drugs, as it has been shown to have anti-cancer and anti-inflammatory effects. Additionally, it could be used in the synthesis of novel organofluorine compounds, which could be used in the development of new materials and technologies. Additionally, it could be used in the development of fluorescent compounds, as it has been used in the synthesis of such compounds. Finally, it could be used in the development of new techniques for the synthesis of biologically active compounds, such as anti-cancer agents and anti-inflammatory agents.

Synthesis Methods

The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one typically involves the reaction of 2-chloro-6-fluorophenol with 2-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 60-70°C for a duration of 4-6 hours. The reaction yields a product with a yield of up to 90%. The product can then be purified by recrystallization from methanol or ethanol.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-12-6-3-7-14(18)10(12)8-9-15(19)11-4-1-2-5-13(11)17/h1-9H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVODTUMVCDRMBP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(2-chlorophenyl)prop-2-en-1-one

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